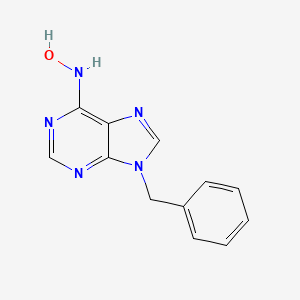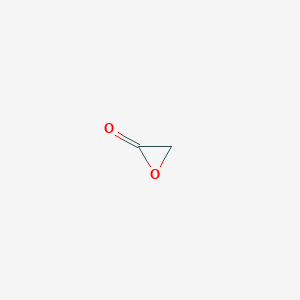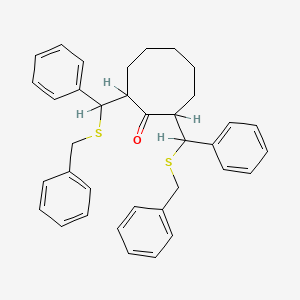![molecular formula C10H11Cl B14653253 [1-(Chloromethyl)cyclopropyl]benzene CAS No. 50462-72-1](/img/structure/B14653253.png)
[1-(Chloromethyl)cyclopropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Chloromethyl)cyclopropyl]benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylmethanol with thionyl chloride to form cyclopropylmethyl chloride. This intermediate is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [1-(Chloromethyl)cyclopropyl]benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclopropylmethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed:
Substitution: Products include hydroxymethylcyclopropylbenzene or aminomethylcyclopropylbenzene.
Oxidation: Products include cyclopropylcarboxylic acid or benzyl alcohol derivatives.
Reduction: Products include cyclopropylmethylbenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [1-(Chloromethyl)cyclopropyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which [1-(Chloromethyl)cyclopropyl]benzene exerts its effects involves its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation. These reactions allow the compound to interact with different molecular targets, leading to the formation of new products with desired properties. The cyclopropyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethylbenzene: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
Uniqueness:
Structural Features: The combination of a cyclopropyl group and a chloromethyl group on the benzene ring gives [1-(Chloromethyl)cyclopropyl]benzene unique reactivity and selectivity in chemical reactions.
Reactivity: The presence of both groups allows for a wider range of chemical transformations compared to similar compounds.
Eigenschaften
CAS-Nummer |
50462-72-1 |
|---|---|
Molekularformel |
C10H11Cl |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
[1-(chloromethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H11Cl/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
VIHISKKERGHKEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



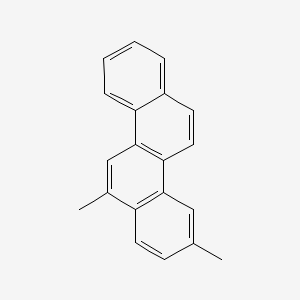
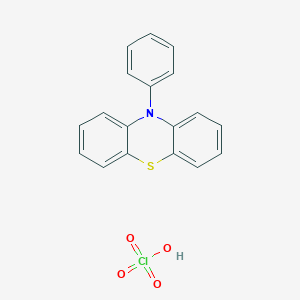
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)


